![molecular formula C26H27N5O B6434249 N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide CAS No. 1235152-15-4](/img/structure/B6434249.png)
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring bonded to a benzodiazole moiety and a diphenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring.
Introduction of the Piperazine Ring: The benzodiazole intermediate is then reacted with a piperazine derivative under appropriate conditions to introduce the piperazine ring.
Attachment of the Diphenylmethyl Group: The final step involves the reaction of the piperazine-benzodiazole intermediate with diphenylmethyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzodiazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors in the nervous system to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-4-(1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide: Lacks the methyl group on the benzodiazole ring.
N-(diphenylmethyl)-4-(1-methyl-1H-1,2,3-benzotriazol-2-yl)piperazine-1-carboxamide: Contains a benzotriazole ring instead of a benzodiazole ring.
Uniqueness
N-(diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide is unique due to the presence of the methyl group on the benzodiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Biological Activity
N-(Diphenylmethyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and implications for therapeutic applications.
- Molecular Formula : C17H19N3
- Molecular Weight : 265.1579 Da
- Structure : The compound features a piperazine core substituted with a diphenylmethyl group and a benzodiazole moiety, which contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing piperazine structures often exhibit a broad spectrum of biological activities, including:
- Antiproliferative effects : Studies have shown that piperazine derivatives can inhibit cell growth in various cancer cell lines.
- Receptor binding : These compounds often interact with neurotransmitter receptors, influencing neuropharmacological activity.
1. Receptor Interaction
This compound has been reported to bind to various aminergic receptors. For instance, related compounds demonstrate affinity for dopamine receptors, which may mediate their effects on mood and behavior.
2. Induction of Cell Death Mechanisms
A notable study on similar piperazine derivatives highlighted their ability to induce necroptosis in K562 leukemic cells. The mechanism involved:
- Increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction.
- Cell cycle arrest at the G2/M phase.
- Release of lactate dehydrogenase (LDH) as an indicator of cytotoxicity.
Case Study 1: Antileukemic Activity
A study focused on LQFM018, a piperazine derivative similar to the compound , revealed significant cytotoxicity against K562 cells. The findings included:
- IC50 values : 399 μM at 24 hours, decreasing to 50 μM at 72 hours.
- Induction of necroptotic cell death was confirmed through flow cytometry and staining techniques.
Case Study 2: Toxicological Assessment
Toxicological evaluations indicated that while certain piperazine derivatives exhibit cytotoxic effects on cancer cells, they may also possess myelotoxic potential. For example:
- Oral toxicity assessments categorized LQFM018 as UN GHS category 5 (LD50 > 2000 mg/kg), suggesting a relatively low acute toxicity profile.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-benzhydryl-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-29-23-15-9-8-14-22(23)27-25(29)30-16-18-31(19-17-30)26(32)28-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNJUPSPROGEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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